molecular formula C19H21ClN2O4S B4282776 5-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID

5-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID

Cat. No.: B4282776
M. Wt: 408.9 g/mol
InChI Key: RIHGUIHJANWKQE-UHFFFAOYSA-N
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Description

5-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID is a complex organic compound featuring a thienyl group, a chlorophenyl group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[[3-[(4-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-3-14-11(2)27-19(22-15(23)5-4-6-16(24)25)17(14)18(26)21-13-9-7-12(20)8-10-13/h7-10H,3-6H2,1-2H3,(H,21,26)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHGUIHJANWKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)Cl)NC(=O)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID
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5-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID
Reactant of Route 3
Reactant of Route 3
5-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID
Reactant of Route 4
5-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID
Reactant of Route 5
Reactant of Route 5
5-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID
Reactant of Route 6
Reactant of Route 6
5-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-5-OXOPENTANOIC ACID

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